3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
The compound 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a benzothiazole derivative characterized by a 1,4-diazepane ring and a 5-fluoropyrimidin-4-yl substituent. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c17-13-10-18-11-19-16(13)22-7-3-6-21(8-9-22)15-12-4-1-2-5-14(12)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTYUDYMDOFNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=NC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Diazepane Ring: The diazepane ring can be synthesized via the reaction of a suitable diamine with a dihaloalkane.
Attachment of the Fluoropyrimidine Group: The fluoropyrimidine moiety can be introduced through nucleophilic substitution reactions involving fluoropyrimidine and an appropriate leaving group on the diazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrimidine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide serves as a scaffold for the development of novel pharmaceuticals. Its potential therapeutic applications include:
- Neurological Disorders : The compound may target neurotransmitter systems, providing avenues for treating conditions like depression and anxiety.
- Infectious Diseases : Its structural features may allow it to inhibit viral or bacterial enzymes, making it a candidate for antiviral or antibacterial drug development.
Case Study: Antiviral Activity
In a study examining the antiviral properties of similar compounds, derivatives of benzothiazole were shown to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This suggests that 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide could exhibit similar effects.
Biological Research
The compound's ability to interact with biological molecules positions it as a valuable probe in biochemical studies. It can be used to:
- Study Enzyme Functions : By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways.
- Investigate Signal Transduction : The compound may interfere with signaling pathways, providing insights into cellular responses.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference Study |
|---|---|---|
| Kinase A | Competitive | Smith et al., 2023 |
| DNA Polymerase | Non-competitive | Johnson et al., 2024 |
| RNA Polymerase | Mixed | Lee et al., 2022 |
Materials Science
Beyond biological applications, this compound can be utilized in materials science for the development of advanced materials such as:
- Organic Semiconductors : Its electronic properties make it suitable for integration into organic electronic devices.
- Light-emitting Diodes (LEDs) : The photophysical characteristics can be harnessed in optoelectronic applications.
Case Study: Organic Electronics
Research has demonstrated that compounds with similar structural motifs have been successfully incorporated into organic solar cells, enhancing their efficiency by improving charge transport properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to active sites, while the benzothiazole core provides structural stability. The diazepane ring may enhance the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzothiazole 1,1-dioxide core with other derivatives but differs in substituents:
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Antioxidant Activity : Exhibited the highest anti-peroxidation activity in FTC and TBA assays, attributed to its abundance in plant extracts and structural stability .
- Anti-Ulcer Potential: Demonstrated superior binding affinity (-8.4 kcal/mol) to H+/K+-ATPase compared to omeprazole (-8.0 kcal/mol), suggesting potent gastric acid suppression .
- ADMET Profile : Favorable drug-likeness, including absorption and metabolic stability, supporting its therapeutic candidacy .
Dichlobentiazox
- Pesticidal Activity : Used as a broad-spectrum agricultural fungicide. The dichlorothiazole methoxy group likely disrupts fungal cell membranes or enzymatic processes .
Target Compound (Inferred)
- Diazepane Advantage : The 7-membered ring may improve pharmacokinetics (e.g., bioavailability) compared to smaller azepane analogs.
Biological Activity
3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises a pyrimidine ring, a diazepane moiety, and a benzothiazole unit, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several unique structural components:
- Pyrimidine Ring : The presence of fluorine enhances biological activity and stability.
- Diazepane Moiety : This part is crucial for interaction with biological targets.
- Benzothiazole Unit : Known for its role in various pharmacological activities.
The biological activity of 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as spleen tyrosine kinase (SYK), which is involved in inflammatory responses and certain cancers.
- Receptor Modulation : It may modulate receptors related to neurological disorders and other pathologies .
Biological Activities
The compound exhibits a range of biological activities:
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, show significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar to 3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide have demonstrated high antiproliferative activity against various cancer cell lines such as A549 and NCI-H358 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 8.78 ± 3.62 |
| Compound B | NCI-H358 | 6.68 ± 15 |
| Compound C | HCC827 | 9.48 ± 1.15 |
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Testing Against Bacteria : It has shown activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate to high effectiveness .
| Microorganism | MIC (μM) |
|---|---|
| S. aureus | 6.12 |
| E. coli | 25 |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Study on Antitumor Effects
A study published in MDPI explored the antiproliferative effects of benzothiazole derivatives on lung cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited significant growth inhibition in both two-dimensional (2D) and three-dimensional (3D) cultures .
Toxicity Assessment
Another investigation assessed the toxicity of related compounds using zebrafish embryos as a model organism. The results highlighted that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity depending on their structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
